1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)-2-oxoethyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-28-17-5-3-2-4-14(17)16(26)12-25-11-13(6-7-18(25)27)20-23-19(24-29-20)15-10-21-8-9-22-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGZZLYIOFSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. Its complex structure incorporates multiple pharmacologically relevant motifs, including a pyridine ring, oxadiazole moiety, and a methoxyphenyl group. This article reviews the biological activity of this compound based on recent studies and findings.
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits a range of biological activities, particularly in the areas of antitumor , antimicrobial , and anti-inflammatory effects.
Antitumor Activity
In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism appears to involve the arrest of the cell cycle at the G2/M phase, leading to increased rates of apoptosis as evidenced by flow cytometry analysis .
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties against several bacterial strains. It was found to be particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these pathogens were significantly lower than those for standard antibiotics, indicating a strong potential for development as an antimicrobial agent .
Anti-inflammatory Effects
In animal models, the compound demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .
Detailed Research Findings
Case Studies
- Antitumor Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on various cancer cell lines. The results indicated a potent cytotoxic effect with IC50 values significantly lower than those of existing chemotherapeutics .
- Antimicrobial Evaluation : A separate study focused on the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results showed that it outperformed traditional antibiotics in terms of efficacy against resistant strains .
- Inflammation Model : In vivo experiments using a murine model of inflammation demonstrated that treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs sharing pyridin-2(1H)-one and 1,2,4-oxadiazole motifs:
Key Differences and Implications
Oxadiazole Substituents: The target’s pyrazine-substituted oxadiazole offers two nitrogen atoms, enhancing hydrogen-bonding capacity compared to phenyl () or pyridyl () analogs .
Pyridinone Modifications: The 2-(2-methoxyphenyl)-2-oxoethyl chain in the target provides a balance of lipophilicity (methoxy) and hydrogen-bonding (ketone), contrasting with trifluoromethyl () or bromobenzyl () groups, which prioritize steric bulk or electron-withdrawing effects .
Compounds with chlorophenyl-oxadiazole () may exhibit kinase inhibition, while pyrazine derivatives (target) could favor nucleic acid interactions due to nitrogen-rich motifs .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step protocols, typically starting with the formation of the oxadiazole ring via cyclization of amidoximes with activated carbonyl groups. For example, the pyrazin-2-yl-substituted oxadiazole moiety can be synthesized using nitrile oxides and pyrazine-2-carbonitrile under reflux in ethanol . Key factors include:
- Temperature : Elevated temperatures (80–100°C) enhance cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may be required for Suzuki-Miyaura coupling to attach the pyridin-2(1H)-one moiety .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products.
Q. How can the structural identity of this compound be confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and pyrazine groups) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) can resolve crystal structures, confirming bond angles and stereochemistry .
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- TGA/DSC : Thermal gravimetric analysis to evaluate decomposition profiles under varying temperatures .
- Stability Studies : Accelerated stability testing (40°C/75% RH) over 4–6 weeks to assess hydrolytic degradation .
Advanced Research Questions
Q. How do electronic effects of the 2-methoxyphenyl and pyrazine moieties influence the compound’s reactivity in medicinal chemistry applications?
- The 2-methoxyphenyl group enhances electron density via resonance, stabilizing intermediates during nucleophilic substitution reactions.
- The pyrazine ring acts as a π-deficient heterocycle, enabling interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Methodological Insight : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution and predict sites for electrophilic attack .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay conditions (e.g., pH, solvent). Strategies include:
- Standardized Assays : Use cell-free systems (e.g., enzyme inhibition assays) to isolate target interactions .
- Solvent Controls : Compare DMSO vs. aqueous buffer effects on compound solubility and aggregation .
- Dose-Response Curves : EC₅₀/IC₅₀ values should be validated across ≥3 independent replicates .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to the pyridin-2(1H)-one core to improve water solubility .
- Prodrug Design : Mask polar groups (e.g., as acetylated derivatives) for enhanced membrane permeability .
- Pharmacokinetic Profiling : Conduct murine studies with LC-MS/MS quantification of plasma half-life and tissue distribution .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to off-targets (e.g., cytochrome P450 enzymes) .
- QSAR Models : Train algorithms on datasets of oxadiazole derivatives to correlate substituents with IC₅₀ values .
- ADMET Prediction : SwissADME or ADMETLab to prioritize derivatives with favorable toxicity profiles .
Methodological Challenges and Solutions
Q. What experimental pitfalls occur during the synthesis of the 1,2,4-oxadiazole ring, and how can they be mitigated?
- Pitfall : Incomplete cyclization due to competing side reactions (e.g., hydrolysis of amidoximes).
- Solution : Use dehydrating agents (PCl₅ or POCl₃) and anhydrous solvents (toluene) to drive cyclization .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How should researchers address discrepancies in NMR spectra caused by tautomerism in the pyridin-2(1H)-one moiety?
- Dynamic NMR : Acquire spectra at variable temperatures (25–60°C) to observe tautomeric equilibria .
- Deuteration Studies : Exchange labile protons with D₂O to simplify splitting patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
